![molecular formula C11H18N6O2 B14596580 2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol CAS No. 60819-42-3](/img/structure/B14596580.png)
2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol is a complex organic compound that features a triazine ring substituted with aziridine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol typically involves the reaction of aziridine with a triazine derivative. One common method involves the use of dichloroglyoxime derivatives, which are halogenated and then reacted with aziridine in the presence of a base such as triethylamine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality and consistency of the product. The choice of solvents, catalysts, and purification methods are optimized to enhance the efficiency and cost-effectiveness of the industrial process.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The aziridine groups can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can modify the triazine ring or the aziridine groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aziridine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Studied for its interactions with DNA and proteins, making it a potential candidate for drug development.
Medicine: Investigated for its cytostatic effects on cancer cells, showing promise as an antitumor agent.
Industry: Utilized in the production of specialized coatings, adhesives, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol involves its ability to form covalent bonds with biological molecules. The aziridine groups are highly reactive and can alkylate DNA, leading to the inhibition of DNA replication and cell division. This property is particularly useful in the development of anticancer drugs, where the compound targets rapidly dividing tumor cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Altretamine (N2,N2,N4,N4,N6,N6-hexamethyl-1,3,5-triazin-2,4,6-triamine): Another triazine derivative with antitumor activity.
Mitomycin C: Contains an aziridine ring and is used as a chemotherapeutic agent.
Azinomycin B: Features aziridine rings and exhibits antitumor properties.
Uniqueness
2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol is unique due to its combination of a triazine ring with aziridine groups, providing a distinct set of chemical and biological properties. Its ability to form stable covalent bonds with DNA and other biomolecules sets it apart from other similar compounds, making it a valuable tool in both research and therapeutic applications .
Eigenschaften
CAS-Nummer |
60819-42-3 |
|---|---|
Molekularformel |
C11H18N6O2 |
Molekulargewicht |
266.30 g/mol |
IUPAC-Name |
2-[[4,6-bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino]-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C11H18N6O2/c1-11(6-18,7-19)15-8-12-9(16-2-3-16)14-10(13-8)17-4-5-17/h18-19H,2-7H2,1H3,(H,12,13,14,15) |
InChI-Schlüssel |
YKVCDJBETRCQFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)(CO)NC1=NC(=NC(=N1)N2CC2)N3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596507.png)
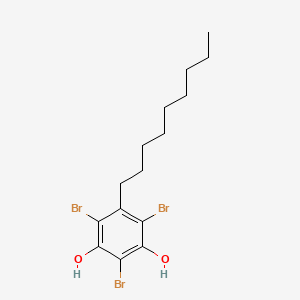
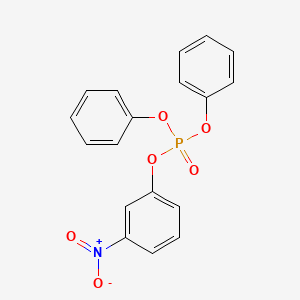
![2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol](/img/structure/B14596538.png)
![2-[(Naphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596542.png)
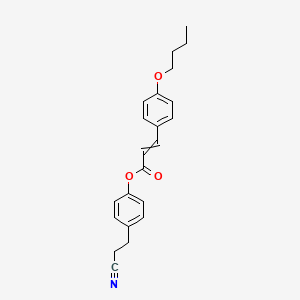
![2-[Decyl(methyl)amino]ethan-1-ol](/img/structure/B14596563.png)


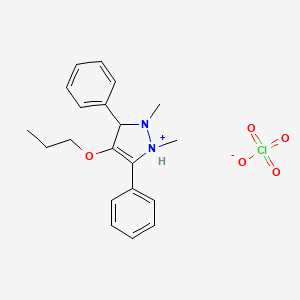
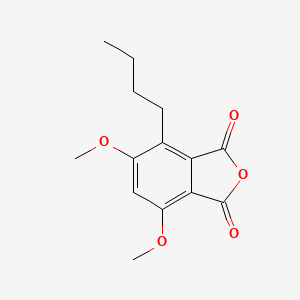


![3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole](/img/structure/B14596587.png)
